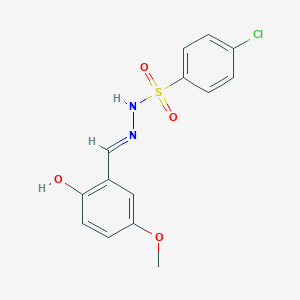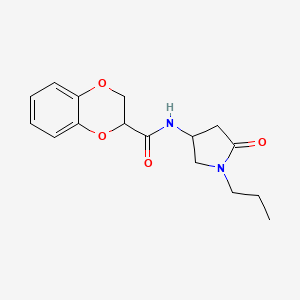![molecular formula C19H25N3O2S2 B5977805 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarbothioamide](/img/structure/B5977805.png)
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarbothioamide, also known as TBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBC belongs to the class of sulfonylhydrazine compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mécanisme D'action
The mechanism of action of 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 and C-reactive protein in animal models of inflammation. This compound has also been found to decrease the levels of glucose and insulin in diabetic animal models. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under normal lab conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. This compound also has a relatively short half-life, which can limit its efficacy in vivo.
Orientations Futures
There are several future directions for the study of 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarbothioamide. One area of research is to investigate the potential of this compound as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to explore the anti-cancer properties of this compound in different types of cancer. In addition, future studies could focus on the optimization of the synthesis method of this compound to improve its yield and purity. Finally, the development of this compound analogs with improved pharmacokinetic properties could also be a promising direction for future research.
Méthodes De Synthèse
The synthesis of 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarbothioamide involves the reaction of 4-tert-butylbenzenesulfonyl chloride with N-(2-ethylphenyl) hydrazinecarbothioamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylhydrazide, which is then converted to this compound by the addition of a thiol reagent such as sodium hydrosulfide. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Propriétés
IUPAC Name |
1-[(4-tert-butylphenyl)sulfonylamino]-3-(2-ethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-5-14-8-6-7-9-17(14)20-18(25)21-22-26(23,24)16-12-10-15(11-13-16)19(2,3)4/h6-13,22H,5H2,1-4H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHSMAORHGBENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-anilino-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5977722.png)
![N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5977727.png)

![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B5977742.png)
![5-[(4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]pyridine-2-carbonitrile](/img/structure/B5977748.png)
amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5977753.png)
![N-(2,3-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5977760.png)

![1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylmethanamine](/img/structure/B5977776.png)
![N-ethyl-6-(4-ethylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5977780.png)
![1,1'-{4-[5-(4-fluorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone](/img/structure/B5977793.png)

![2-(cyclopentylcarbonyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5977812.png)
![2-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5977819.png)